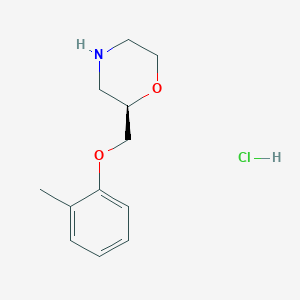

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

CAS No.: 56324-45-9

Cat. No.: VC20134764

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56324-45-9 |

|---|---|

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | (2R)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1 |

| Standard InChI Key | DEDHOFINIRFIRX-RFVHGSKJSA-N |

| Isomeric SMILES | CC1=CC=CC=C1OC[C@H]2CNCCO2.Cl |

| Canonical SMILES | CC1=CC=CC=C1OCC2CNCCO2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a morpholine ring () linked to an o-tolyloxy group () via a methylene bridge. The stereochemistry at the C2 position of the morpholine ring is designated as (R), which influences its biological interactions . Key structural features include:

-

Morpholine core: Provides rigidity and hydrogen-bonding potential.

-

o-Tolyloxy group: Introduces lipophilicity, enhancing membrane permeability.

-

Hydrochloride salt: Improves aqueous solubility for drug formulation .

Spectroscopic Characterization

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.73 g/mol | |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |

| Melting Point | Not reported (hydroscopic salt) | |

| LogP (Partition Coefficient) | ~1.2 (estimated) |

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves alkylation of morpholine with o-tolyloxy methylating agents, followed by hydrochloride salt formation :

-

Alkylation:

-

Salt Formation:

Yield Optimization:

-

Purity: ≥95% achieved via recrystallization from ethanol/water .

-

Chiral Resolution: Chiral HPLC separates enantiomers, with >99% enantiomeric excess reported .

Alternative Methodologies

-

Reductive Amination: Employed in related morpholine derivatives, using NaBH or catalytic hydrogenation .

-

Flow Chemistry: Enhances scalability for industrial production (e.g., continuous epoxide ring-opening) .

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Structural analogs inhibit neurotransmitter transporters .

-

HDAC Inhibitors: Morpholine derivatives exhibit histone deacetylase modulation, relevant in oncology .

Comparative Analysis with Related Compounds

Recent Research Developments

Synthetic Innovations

-

Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINOL) enable enantioselective alkylation, improving (R)-isomer yield .

-

Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste .

Pharmacological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume